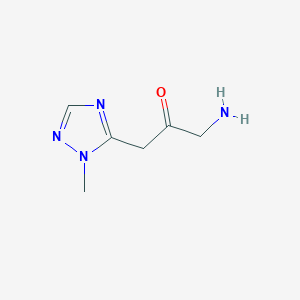

1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one

Description

1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one is a small organic molecule featuring a propan-2-one backbone substituted with an amino group at position 1 and a 1-methyl-1H-1,2,4-triazol-5-yl group at position 3. The compound’s structure combines a ketone functionality with a heterocyclic triazole ring, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula |

C6H10N4O |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

1-amino-3-(2-methyl-1,2,4-triazol-3-yl)propan-2-one |

InChI |

InChI=1S/C6H10N4O/c1-10-6(8-4-9-10)2-5(11)3-7/h4H,2-3,7H2,1H3 |

InChI Key |

UGMPFBMMGJSOQS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC=N1)CC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Cyclocondensation Using N-Guanidinosuccinimide

This method involves a microwave-assisted one-pot synthesis starting from N-guanidinosuccinimide and a suitable amine (e.g., morpholine or piperidine derivatives) to yield 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which can be adapted for the target compound with methylation steps.

-

- N-guanidinosuccinimide is reacted with the amine in acetonitrile under microwave irradiation at 170 °C for 25 minutes.

- This promotes nucleophilic ring opening of the succinimide and subsequent cyclocondensation forming the 1,2,4-triazole ring.

- The reaction affords high-purity products after simple filtration.

-

- Solvent screening showed acetonitrile gave better yields than ethanol or water.

- Temperature optimization found 170 °C optimal for yield improvement.

- Scale-up from 1 mmol to 10 mmol was successful with comparable yields.

Yields :

- Yields for N-morpholino-substituted derivatives reached up to 81% on a 1 mmol scale and 73% on a 10 mmol scale.

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 180 | 25 | 27 |

| 2 | Acetonitrile | 170 | 25 | 81 |

Alternative Pathway via N-Arylsuccinimides and Aminoguanidine Hydrochloride

For aromatic amines, which are less nucleophilic and fail in the above method, a two-step microwave-assisted process was developed:

- Step 1 : N-arylsuccinimide is heated with aminoguanidine hydrochloride in ethanol at 170 °C under microwave irradiation for 50 minutes.

Step 2 : Addition of potassium hydroxide in a non-aqueous medium (e.g., methanol) and further heating at 180 °C for 15 minutes promotes ring closure and formation of the triazole ring.

Yields :

- This method gave moderate to good yields (up to 58%) for N-phenyl-substituted derivatives.

| Entry | Solvent | Base (KOH) Medium | Yield (%) |

|---|---|---|---|

| 1 | Ethanol + H2O | Aqueous KOH | 23 |

| 2 | Methanol + MeOH | Non-aqueous KOH | 54 |

| 3 | Ethanol + MeOH | Non-aqueous KOH | 58 |

Methylation of the Triazole Nitrogen

To obtain the 1-methyl-1H-1,2,4-triazol-5-yl substituent, methylation of the triazole nitrogen is typically performed post-cyclization using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to ensure regioselectivity.

- Typical conditions :

- Reaction in polar aprotic solvents (e.g., dimethylformamide)

- Use of a base such as potassium carbonate

- Temperature control to avoid overalkylation or side reactions

Research Outcomes and Analysis

Structural Confirmation and Tautomerism

- NMR spectroscopy (1H and 13C) and X-ray crystallography confirm the structure and regioselectivity of the synthesized compounds.

- The compounds exhibit annular prototropic tautomerism due to the 1,2,4-triazole ring, which affects their chemical and biological properties.

- Detailed NMR analysis shows the predominance of the 5-amino-1H-1,2,4-triazole tautomeric form in solution.

Reaction Efficiency and Scalability

- Microwave-assisted synthesis significantly improves reaction times and yields compared to conventional heating.

- The methods are scalable from millimolar to decamillimolar quantities without significant loss of yield or purity.

Purification and Yield

- Products are typically isolated by simple filtration or crystallization, avoiding laborious chromatographic purification.

- High purity (>95%) is routinely achieved.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Microwave-assisted ring opening of N-guanidinosuccinimide with amines | N-guanidinosuccinimide, amines | 170 °C, 25 min, acetonitrile, microwave | 27–81 | Efficient for aliphatic amines |

| Microwave-assisted reaction of N-arylsuccinimides with aminoguanidine hydrochloride | N-arylsuccinimides, aminoguanidine hydrochloride | 170 °C + 180 °C, 50+15 min, ethanol/methanol, microwave | 23–58 | Suitable for aromatic amines |

| Post-cyclization methylation | Triazole derivatives, methylating agent | Polar aprotic solvent, base, RT to mild heat | Variable (high) | Regioselective methylation on triazole N |

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring allows for various substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenated compounds and other electrophiles are typically used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity . This makes the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural Analogues

1-Amino-3-[(1-methyl-1H-tetrazol-5-yl)amino]-2-propanol

- Structure : Replaces the triazole ring with a tetrazole and substitutes the ketone with an alcohol group.

- Key Differences :

- Functional Groups : Alcohol (vs. ketone) and tetrazole (vs. triazole).

- Molecular Weight : 172.19 g/mol (C₅H₁₂N₆O) vs. 154.17 g/mol (C₆H₁₀N₄O) for the target compound.

- Implications : The tetrazole ring (a larger, more electron-rich heterocycle) may alter solubility and hydrogen-bonding capacity compared to the triazole. The alcohol group could enhance hydrophilicity .

4-Amino-3-propan-2-yl-1H-1,2,4-triazol-5-one

- Structure: A triazolone derivative with an amino group and isopropyl substituent.

- Key Differences :

- Core Structure : Triazolone (a fused ketone within the ring) vs. a propan-2-one backbone.

- Molecular Weight : 155.17 g/mol (C₅H₉N₃O₂) vs. 154.17 g/mol.

- Implications : The triazolone’s intramolecular hydrogen bonding may enhance stability but reduce reactivity compared to the target compound’s free ketone .

1-(3-(1H-Indol-2-yl)phenyl)-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidin-4-amine

- Structure : A complex molecule incorporating the 1-methyl-1H-1,2,4-triazol-5-yl group via an ethyl linker.

- Key Differences :

Functional Group Comparisons

Ketone vs. Alcohol

- Target Compound (Ketone) : Likely higher lipophilicity (logP ~2.92, inferred from ) compared to alcohol analogs. The ketone may participate in Schiff base formation or reductive amination reactions .

- Alcohol Analogs : Improved solubility but reduced metabolic stability due to susceptibility to oxidation .

Triazole vs. Tetrazole

- Triazole (Target) : Smaller ring size with three nitrogen atoms, often used in antifungal agents (e.g., fluconazole). May exhibit stronger π-π stacking interactions in biological targets .

- Tetrazole () : Higher nitrogen content and larger ring size, often used as a bioisostere for carboxylic acids. May confer enhanced acidity and metal-binding capacity .

Physicochemical Properties

Biological Activity

1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound.

- IUPAC Name : this compound

- Chemical Formula : C₆H₁₀N₄O

- Molecular Weight : 154.1698 g/mol

Synthesis

The compound can be synthesized through various methods involving microwave-assisted techniques that enhance reaction efficiency. The synthesis often involves starting materials such as succinic anhydride and aminoguanidine hydrochloride, leading to the formation of N-substituted triazole derivatives. The tautomeric behavior of these compounds has been studied using NMR spectroscopy and X-ray crystallography, revealing important insights into their structural dynamics and stability .

Antimicrobial Properties

Research indicates that triazole compounds exhibit significant antimicrobial activity. A study evaluating various triazoles against bacteria such as Staphylococcus aureus and Escherichia coli found that while some derivatives showed no activity at high concentrations, others displayed promising antibacterial effects . The specific activity of this compound against these pathogens remains to be fully elucidated but aligns with trends observed in related triazole compounds.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on triazole derivatives to assess their potential as anticancer agents. For instance, certain synthesized triazolethiones demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7), indicating the therapeutic potential of triazole-containing compounds . While specific data on this compound is limited, its structural similarity to active derivatives suggests potential efficacy in cancer treatment.

Case Study 1: Antibacterial Activity

In a comparative study of several triazole derivatives, it was noted that modifications in the triazole ring structure could enhance antibacterial properties. This suggests that further research on this compound could yield derivatives with improved efficacy against resistant bacterial strains .

Case Study 2: Anticancer Potential

Another study explored the synthesis of various triazole derivatives and their biological activities against cancer cell lines. Compounds similar to this compound were found to exhibit selective cytotoxicity towards MCF-7 cells compared to normal cell lines. This highlights the importance of structural modification in enhancing biological activity .

Q & A

Q. What are the recommended synthetic routes for 1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one, and how can reaction conditions be optimized?

Synthesis of triazole derivatives often involves cyclocondensation or click chemistry. For example, triazole-thione analogs are synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key parameters include:

- Catalysts : Copper(I) iodide or sodium ascorbate for regioselectivity in triazole formation .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves yield.

Optimize by varying temperature, stoichiometry, and catalyst loading. Monitor progress via TLC or HPLC .

Q. How can spectroscopic methods (NMR, IR) validate the structure of this compound?

- NMR :

- ¹H NMR : Look for signals at δ 2.1–2.5 ppm (methyl group on triazole), δ 3.3–3.8 ppm (propan-2-one backbone), and δ 8.1–8.5 ppm (triazole protons) .

- ¹³C NMR : Peaks at ~170 ppm (ketone C=O) and 150–160 ppm (triazole carbons) confirm the core structure .

- IR : Strong absorption bands at ~1650–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (NH₂ stretch) .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- First Aid : Immediate rinsing with water for skin/eye contact; consult a physician if ingested .

- Storage : In airtight containers, away from oxidizers and heat sources .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths/angles. For triazole derivatives:

- Triazole Ring Geometry : Planar structure with bond lengths of ~1.30–1.38 Å (C=N) and 1.42–1.48 Å (C-N) .

- Packing Interactions : Hydrogen bonds (N-H···O) and π-π stacking between aromatic systems stabilize the crystal lattice .

Example: A related triazole-thione showed intermolecular H-bonding (2.89 Å) between NH₂ and carbonyl groups .

Q. How do structural modifications (e.g., substituent changes) affect biological activity in SAR studies?

- Triazole Substitution : Methyl groups at the 1-position enhance metabolic stability .

- Propan-2-one Backbone : Modifying the ketone to an alcohol or amine alters solubility and target binding .

- Case Study : Derivatives with fluorophenyl substituents showed improved enzyme inhibition (IC₅₀ < 1 µM) compared to non-fluorinated analogs .

Q. What computational methods predict binding affinity to target proteins?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., cytochrome P450 or kinase domains).

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

- Example : A triazole-acetamide derivative exhibited a docking score of −9.2 kcal/mol with hydrophobic interactions at Val83 and His87 residues .

Q. How can conflicting data on physicochemical properties (e.g., solubility, logP) be reconciled?

- Experimental Validation :

- Solubility : Use shake-flask method in buffers (pH 1.2–7.4) .

- logP : Compare HPLC retention times with standards .

- Theoretical vs. Experimental : Adjust computational models (e.g., COSMO-RS) using experimental data to refine predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.